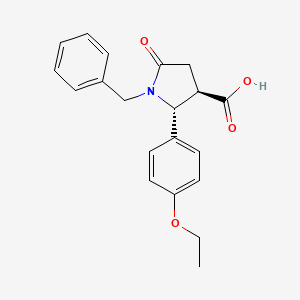

(2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

(2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-2-25-16-10-8-15(9-11-16)19-17(20(23)24)12-18(22)21(19)13-14-6-4-3-5-7-14/h3-11,17,19H,2,12-13H2,1H3,(H,23,24)/t17-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBRKUMIIIZCPY-MJGOQNOKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(CC(=O)N2CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)[C@H]2[C@@H](CC(=O)N2CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl and ethoxyphenyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The benzyl and ethoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.

Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological activity.

Industry: Used in the production of fine chemicals and as a precursor for materials with specialized functions.

Mechanism of Action

The mechanism of action of (2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure allows it to fit into binding sites with high specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Aromatic Ring Substituents

- Target Compound vs. 1-(5-Chloro-2-Hydroxyphenyl)-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives The replacement of the 4-ethoxyphenyl group in the target compound with a 5-chloro-2-hydroxyphenyl moiety (as in ) introduces electron-withdrawing groups (Cl, OH), enhancing antioxidant activity. For example, derivatives in demonstrated potent radical scavenging (DPPH assay) and reducing power, attributed to the hydroxyl group’s ability to donate hydrogen atoms .

- Comparison with 1-Benzyl-2-(4-Methoxyphenyl)-5-Oxopyrrolidine-3-Carboxylic Acid The methoxy (–OCH₃) substituent in this analog () differs from the ethoxy group in the target compound. Methoxy groups are smaller and less lipophilic than ethoxy, which may alter binding to hydrophobic pockets in biological targets.

Heterocyclic Modifications

- Thiazol- and Benzoimidazol-Substituted Derivatives Compounds such as 2-aryl-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid () feature thiazole or benzoimidazole rings. These heterocycles enhance antibacterial and antifungal activities, with MIC values against S. aureus and E. coli ranging from 8–64 μg/mL .

Stereochemical and Physicochemical Comparisons

- Stereochemistry: The (2R,3R) configuration in the target compound may confer better target selectivity compared to racemic mixtures (e.g., ).

- Molecular Weight and Lipophilicity : The target compound’s higher molecular weight (369.4 g/mol) and ethoxy group suggest greater lipophilicity than analogs with methoxy or hydroxyl substituents, which could influence pharmacokinetic properties like absorption and half-life.

Biological Activity

(2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, identified by CAS number 1071535-90-4, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on diverse sources.

The molecular formula of the compound is with a molecular weight of 339.39 g/mol. The compound features a pyrrolidine ring substituted with a benzyl group and an ethoxyphenyl moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including this compound. The compound was evaluated against A549 human lung adenocarcinoma cells using an MTT assay to assess cell viability post-treatment.

Findings from Case Studies

-

MTT Assay Results :

- The compound exhibited variable cytotoxicity depending on structural modifications. For instance, derivatives with phenyl substitutions showed enhanced anticancer activity.

- The carboxylic acid derivative demonstrated a post-treatment viability of 78–86%, indicating moderate anticancer potential compared to standard treatments like cisplatin .

-

Structure-Activity Relationship (SAR) :

- Substituents on the phenyl ring significantly influenced activity. For example, compounds with 4-chlorophenyl and 4-bromophenyl substitutions reduced A549 cell viability to 64% and 61%, respectively .

- Notably, compounds containing a free amino group exhibited stronger anticancer activity than those with acetylamino fragments .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various multidrug-resistant pathogens.

Antimicrobial Screening Results

- Pathogen Testing :

Data Summary Table

Q & A

Q. What are the common synthetic routes for preparing (2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid?

The synthesis typically involves stereoselective cyclization and functional group manipulation. For example, a method analogous to the synthesis of (2S,3R)-3-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid (compound 102 ) involves hydrogenation of a benzyl-protected intermediate using 10% Pd/C under 4 bar H₂, followed by acid-mediated deprotection and purification via crystallization . Key steps include:

- Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis to enforce the (2R,3R) configuration.

- Protection/deprotection : Benzyl or tert-butoxycarbonyl (Boc) groups for amine protection, removed via hydrogenolysis or acid treatment .

- Yield optimization : Adjusting solvent systems (e.g., ethyl acetate/methanol mixtures) and reaction times to improve efficiency .

| Example Reaction Conditions |

|---|

| Catalyst: 10% Pd/C, H₂ (4 bar) |

| Solvent: Ethyl acetate/methanol (2:1) |

| Yield: ~65% (similar to compound 102 ) |

Q. How is the stereochemistry of the compound validated experimentally?

Advanced analytical techniques are required:

- X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice parameters .

- NMR spectroscopy : Coupling constants (e.g., ) in H-NMR distinguish cis vs. trans substituents on the pyrrolidine ring. For example, vicinal coupling constants >8 Hz indicate a trans relationship between protons .

- Optical rotation : Comparison with literature values for enantiopure standards confirms optical purity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

While no direct data exists for this compound, structurally related 5-oxopyrrolidine derivatives are screened for:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

- Enzyme inhibition : Testing against proteases or kinases (e.g., HIV-1 protease) via fluorometric or colorimetric substrate cleavage .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst loading) impact the stereoselectivity of the benzyl group introduction?

Steric and electronic factors govern selectivity:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring R,R configuration .

- Catalyst type : Palladium on carbon vs. Raney nickel may alter hydrogenation pathways, affecting benzyl group orientation .

- Temperature : Lower temperatures (0–5°C) reduce epimerization risks during deprotection .

Data Contradiction Example : A 65% yield reported for compound 102 under Pd/C catalysis vs. lower yields (50–55%) in similar systems highlights the need for solvent optimization.

Q. What computational methods can predict the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to active sites (e.g., cyclooxygenase-2) using the compound’s 3D structure (generated via Gaussian09) .

- MD simulations : GROMACS assesses binding stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) .

- QSAR models : Correlate substituent effects (e.g., 4-ethoxy vs. 4-chloro) with bioactivity using MOE or RDKit .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches?

- Variable temperature NMR : Identifies dynamic processes (e.g., ring puckering) causing peak splitting .

- Isotopic labeling : C-labeled intermediates trace carbon environments to assign ambiguous signals .

- Comparative analysis : Overlay spectra with structurally validated analogs (e.g., compound 102 ) to confirm assignments .

Q. What strategies mitigate racemization during acidic or basic workup?

- Low-temperature quenching : Rapid neutralization at 0°C minimizes epimerization .

- Buffered conditions : Use of pH-stabilized solutions (e.g., phosphate buffer) during extraction .

- Chiral HPLC : Post-synthesis purification with Chiralpak AD-H columns ensures enantiomeric excess >99% .

Methodological Recommendations

- Stereochemical analysis : Combine X-ray, NMR, and optical rotation for unambiguous confirmation .

- Yield optimization : Screen solvents (e.g., THF, DCM) and catalysts (e.g., Pd/C vs. PtO₂) using DoE (Design of Experiments) .

- Biological assays : Prioritize target-specific screens (e.g., kinase panels) over broad cytotoxicity tests to conserve resources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.